1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid

Lipophilicity optimization Drug design Passive permeability prediction

Building constrained fluorinated amino acid mimetics often suffers from poor metabolic stability or non-orthogonal protecting groups. This N-acetyl-3-fluoro pyrrolidine-3-carboxylic acid solves both issues. - **97% purity** with XLogP -0.3 (CNS-friendly) & TPSA 57.6 Ų. - **Acetyl group** orthogonal to Fmoc/Boc for complex SPPS. - **19F NMR handle** for binding studies; fluorine blocks CYP oxidation. - Rule of Three compliant (MW 175.16) for fragment libraries.

Molecular Formula C7H10FNO3
Molecular Weight 175.16 g/mol
Cat. No. B13059339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid
Molecular FormulaC7H10FNO3
Molecular Weight175.16 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(C1)(C(=O)O)F
InChIInChI=1S/C7H10FNO3/c1-5(10)9-3-2-7(8,4-9)6(11)12/h2-4H2,1H3,(H,11,12)
InChIKeyOAOFZSZHDNWQDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid: Product Overview


1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid (CAS 1862910-16-4) is a fluorinated pyrrolidine-3-carboxylic acid derivative bearing an N-acetyl protecting group, with molecular formula C₇H₁₀FNO₃ and molecular weight 175.16 g/mol [1]. Computed physicochemical parameters include XLogP3-AA of -0.3 and topological polar surface area (TPSA) of 57.6 Ų, indicating moderate hydrophilicity suitable for aqueous biological assay conditions [1]. The compound is commercially available at 97% purity from multiple vendors with typical lead times of 1–2 weeks .

Pitfalls of Generic Pyrrolidine Substitution


Pyrrolidine-3-carboxylic acid derivatives are widely employed as constrained amino acid mimetics and synthetic intermediates in medicinal chemistry. However, substitution at the 3-position with fluorine versus hydrogen, variation in the N-protecting group (acetyl vs. Boc), and regioisomeric placement of the carboxylic acid (3- vs. 2-position) each produce distinct physicochemical, conformational, and reactivity profiles . These differences cannot be compensated by adjusting reaction stoichiometry alone; they fundamentally alter molecular recognition, synthetic step count, and protecting group orthogonality in multi-step synthesis. The quantitative evidence below demonstrates why 1-acetyl-3-fluoropyrrolidine-3-carboxylic acid cannot be trivially replaced by its closest in-class candidates.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Advantage of Fluorination

The target compound records an XLogP3-AA value of -0.3 [1], whereas the non-fluorinated analog 1-acetyl-pyrrolidine-3-carboxylic acid has a measured logP of -1.021 [2]. This represents a calculated ΔlogP of +0.72 log units, equivalent to a ~5.2-fold increase in predicted n-octanol/water partition coefficient. The fluorine substituent at C3 withdraws electron density through the σ-bond framework, reducing overall molecular polarity without introducing additional hydrogen bond donors or acceptors.

Lipophilicity optimization Drug design Passive permeability prediction

Hydrogen Bond Donor Reduction

The target compound contains one hydrogen bond donor (carboxylic acid -OH) [1], while 3-fluoropyrrolidine-3-carboxylic acid contains two donors (carboxylic acid -OH plus pyrrolidine N-H) [2]. The N-acetyl group caps the pyrrolidine nitrogen, eliminating a potential hydrogen bond donor site while retaining a hydrogen bond acceptor (amide carbonyl). This reduction from two HBD to one is consistent with improved membrane permeability potential per Lipinski's rule-of-five guidelines.

Hydrogen bonding Membrane permeability Rule-of-Five optimization

Fluorine-Driven pKa Reduction

Fluorination at the 3-position of the pyrrolidine ring lowers the conjugate acid pKa of the pyrrolidine nitrogen from approximately 11.3 in unsubstituted pyrrolidine to approximately 8.7 in 3-fluoropyrrolidine . Enamine's medicinal chemistry analysis confirms this fluorination effect reduces basicity toward near-physiological pH values, directly optimizing passive membrane permeability without compromising target activity . Although the target compound's pyrrolidine nitrogen is acetylated (amide, non-basic), the 3-fluoro substituent still imparts beneficial electronic effects on amide bond dynamics and conjugated structure stability .

pKa modulation Fluorine electronegativity Passive permeability

Acetyl vs. Boc Protecting Group Strategy

The N-acetyl protecting group on the target compound (MW 175.16 g/mol) [1] provides acid-stable protection orthogonal to the Boc group commonly used in 1-Boc-3-fluoropyrrolidine-3-carboxylic acid (CAS 1001754-59-1, MW 233.24 g/mol) . The target compound is 58.08 g/mol lighter (-24.9%), reducing the mass burden in fragment-based screening libraries. Additionally, acetyl can be cleaved under strongly basic or nucleophilic conditions, whereas Boc requires strong acid (TFA), enabling sequential deprotection strategies in complex molecule assembly.

Protecting group orthogonality Solid-phase peptide synthesis Fragment-based screening

Regiochemical Precision: C3 vs. C2 Isomers

The carboxylic acid group at the pyrrolidine 3-position places the carboxylate in a distinct spatial orientation relative to the 2-position isomer 1-acetyl-3-fluoropyrrolidine-2-carboxylic acid (CAS 2680586-17-6). Both isomers share identical molecular weight (175.16 g/mol) and formula (C₇H₁₀FNO₃) [1], yet differ in the distance and dihedral angle between the acid moiety and the N-acetyl group. This topological difference alters hydrogen bonding geometry and target pharmacophore complementarity, which is critical in structure-based drug design.

Regioisomerism Conformational constraint Target engagement geometry

1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid: Key Applications


Acid-Stable Fluorinated Proline Mimetics

The N-acetyl protection combined with 3-fluorine substitution provides a building block with XLogP3 of -0.3 [1], positioning this scaffold within acceptable limits for CNS drug candidate libraries. The single H-bond donor count supports passive permeability design criteria, while the acid-stable acetyl group withstands acidic cleavage conditions used in Boc-based solid-phase peptide synthesis (SPPS) [1].

Fluorinated Pyrrolidine Core for Fragment-Based Screening

With a molecular weight of 175.16 g/mol, this compound adheres to the Rule of Three (MW < 300) for fragment screening libraries [1]. The fluorine atom provides an NMR-active ¹⁹F handle for protein-ligand interaction studies, while the N-acetyl group eliminates the basic amine that could complicate fragment binding assays via non-specific ionic interactions [1].

Fluorinated Enzyme Inhibitor Synthesis

The fluorine substituent at C3 enhances metabolic stability of downstream drug candidates, as supported by class-level evidence of fluorine-blocking cytochrome P450-mediated oxidation in fluoropyrrolidine scaffolds [1]. The acetyl protecting group can be selectively removed late-stage to install diverse N-caps, enabling SAR expansion around the pyrrolidine nitrogen [1].

Fluorinated Peptidomimetics with Orthogonal Protection

The N-acetyl group is orthogonal to Fmoc and Boc protecting group strategies, allowing this building block to be incorporated into complex peptide mimetics where sequential deprotection is necessary [1]. The 3-fluoro substituent imposes conformational constraint on the pyrrolidine ring, biasing the φ/ψ angles toward specific secondary structure mimicry [1].

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